molecular formula C11H15N5 B7498906 N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Numéro de catalogue B7498906
Poids moléculaire: 217.27 g/mol
Clé InChI: UIKSRKIYBZEYRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has shown promising results in preclinical studies and has been tested in clinical trials.

Mécanisme D'action

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine selectively inhibits JAK3, which is a key signaling molecule involved in the activation of immune cells. By blocking JAK3, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine reduces the production of cytokines and other pro-inflammatory molecules, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been found to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have limitations in terms of its potency and pharmacokinetic properties. Further studies are needed to optimize the dosing and delivery of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Orientations Futures

There are several potential future directions for research on N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of interest is the use of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in combination with other therapies for autoimmune diseases. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have potential applications in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Further studies are needed to better understand the mechanism of action of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine and to optimize its therapeutic potential.

Méthodes De Synthèse

The synthesis of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 3-methyl-1H-pyrazolo[3,4-b]pyridine, which is converted to the corresponding 6-chloro derivative. The 6-chloro derivative is then reacted with N-cyclopentyl-1,2,4-triazole-3-amine to form the desired product, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Applications De Recherche Scientifique

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to inhibit JAK3 and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in humans.

Propriétés

IUPAC Name

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKSRKIYBZEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.